2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl group at position 1 and a 2,4-difluorobenzenesulfonamide moiety at position 5. The structural design integrates fluorinated aromatic rings and a branched acyl group, which are critical for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions. Such compounds are typically explored for therapeutic applications, including enzyme inhibition or receptor modulation, though specific target data for this molecule remains undisclosed in available literature .
Properties
IUPAC Name |
2,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-12(2)19(24)23-9-3-4-13-10-15(6-7-17(13)23)22-27(25,26)18-8-5-14(20)11-16(18)21/h5-8,10-12,22H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBOIRKYPPWPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Difluoro Group: The difluoro groups can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Methylpropanoyl Group Addition: The final step involves the acylation of the quinoline derivative with 2-methylpropanoyl chloride under Friedel-Crafts acylation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the difluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize sulfonamide substrates, while the quinoline core can interact with DNA or proteins, affecting their function. The difluoro groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural formula.
Key Observations:
Fluorination Patterns: The target compound’s 2,4-difluorobenzenesulfonamide likely enhances binding affinity to hydrophobic pockets compared to the mono-fluoro analog in . Fluorine atoms improve metabolic stability and membrane permeability due to their electronegativity and small size. In contrast, the benzamide in employs bromine and chlorine for steric bulk, which may favor interactions with larger binding sites (e.g., kinase ATP pockets).
Acyl/Sulfonyl Modifications: The 2-methylpropanoyl group on the tetrahydroquinoline (THQ) ring in the target compound may reduce oxidative metabolism compared to the propylsulfonyl group in , which has a longer alkyl chain and higher polarity.
Biological Applications: Sulfonamide derivatives like the target compound and are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas benzamides (e.g., ) are explored in kinase inhibition or agrochemical contexts. Pesticides like tolylfluanid utilize dichloro and dimethylamino groups for broad-spectrum antifungal activity, contrasting with the fluorine-dominated bioactivity of the target compound.
Physicochemical and Pharmacokinetic Comparisons
- The benzamide has a lower LogP (~2.5) due to polar trifluoropropoxy and bromine substituents, favoring aqueous solubility.
Metabolic Stability :
- Fluorination in the target compound and reduces susceptibility to cytochrome P450-mediated metabolism compared to chlorine-containing analogs like .
Biological Activity
2,4-Difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. These compounds have garnered attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the existing literature on the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A sulfonamide group which is known for its biological activity.
- A difluorobenzene moiety that may enhance its interaction with biological targets.
- A tetrahydroquinoline structure , which is associated with various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, benzenesulfonamide analogs have been shown to inhibit tropomyosin receptor kinase A (TrkA), a target in glioblastoma therapy. In vitro studies indicated significant cytotoxicity against U87 glioblastoma cells, with one derivative demonstrating up to 78% inhibition of cell growth compared to less than 10% inhibition in non-cancerous cells .
Table 1: Cytotoxicity of Benzenesulfonamide Derivatives
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| AL106 | U87 | 78% |
| AL34 | U87 | 64.7% |
| AL110 | U87 | 53.3% |
| Cisplatin | U87 | 90% |
Cardiovascular Effects
Research has also explored the cardiovascular effects of sulfonamide derivatives. One study assessed the impact of various benzenesulfonamide compounds on perfusion pressure using isolated rat heart models. The results suggested that certain derivatives can modulate perfusion pressure and coronary resistance through calcium channel inhibition .
Table 2: Effects on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Decreased |
| Compound 2 (2,5-Dichloro...) | 0.001 | Decreased |
| Compound 4 (4-(2-Aminoethyl)...) | 0.001 | Most significant decrease |
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Inhibition of Kinases: The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival.
- Calcium Channel Modulation: Its derivatives have shown potential in altering calcium channel activity, impacting cardiovascular function.
Case Studies
Several case studies have reported on the therapeutic potential of sulfonamide derivatives:
- Glioblastoma Treatment: A study demonstrated that specific benzenesulfonamide derivatives could induce apoptosis in glioblastoma cells through receptor tyrosine kinase interactions .
- Cardiovascular Research: Another investigation focused on the cardiovascular implications of benzenesulfonamides showed that these compounds could effectively lower perfusion pressure in isolated heart models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
